10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple aromatic rings and heterocyclic elements, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the aromatic rings .
Scientific Research Applications
8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Fluorophenyl)-1-(pyridin-4-ylmethyl)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-ylmethanol
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
8-(4-Ethoxyphenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1’,5’:1,2]pyrimido[4,5-d]pyridazin-5-ol stands out due to its unique combination of aromatic and heterocyclic elements. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C20H16FN7O2 |
---|---|
Molecular Weight |
405.4g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16FN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27) |
InChI Key |
YBCVPQAVLGYXJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5F |
Origin of Product |
United States |
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